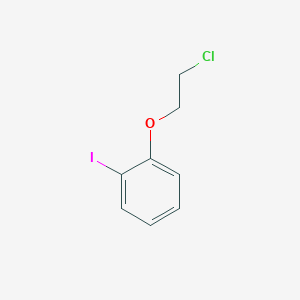
1-(2-Chloroethoxy)-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethoxy)-2-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives It is characterized by the presence of both chloroethoxy and iodo substituents on the benzene ring
Méthodes De Préparation
The synthesis of 1-(2-Chloroethoxy)-2-iodobenzene typically involves the reaction of 2-iodophenol with 2-chloroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-iodophenol is replaced by the chloroethoxy group.
Synthetic Route:
- Dissolve 2-iodophenol in a suitable solvent, such as acetone or ethanol.
- Add 2-chloroethanol and potassium carbonate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and extract the product using an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production: While the laboratory-scale synthesis is well-documented, industrial production methods may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce reaction time. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
1-(2-Chloroethoxy)-2-iodobenzene undergoes various chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
2. Oxidation and Reduction:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones or carboxylic acids.
Reduction: Reduction of the iodo group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Oxidized products like quinones or carboxylic acids.
- Reduced products with dehalogenated benzene rings.
Applications De Recherche Scientifique
1-(2-Chloroethoxy)-2-iodobenzene has several applications in scientific research:
1. Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of various substituted benzene derivatives.
2. Medicinal Chemistry:
- Potential precursor for the synthesis of pharmaceutical compounds.
- Investigated for its biological activity and potential therapeutic applications.
3. Materials Science:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Incorporated into polymers and other advanced materials for enhanced performance.
4. Chemical Biology:
- Studied for its interactions with biological macromolecules.
- Used in the design of probes and sensors for biological applications.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethoxy)-2-iodobenzene depends on its specific application and the target molecules involved
1. Covalent Bond Formation:
- The chloroethoxy group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to potential biological effects.
2. Non-Covalent Interactions:
- The benzene ring and halogen substituents can participate in non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, with target molecules.
3. Pathways Involved:
- The specific pathways and molecular targets involved in the compound’s action are subject to ongoing research and may vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethoxy)-2-iodobenzene can be compared with other similar compounds, such as:
1. 2-(2-Chloroethoxy)ethanol:
- Similar in structure but lacks the iodo substituent.
- Used as a solvent and intermediate in organic synthesis.
2. 2-Chloroethanol:
- A simpler compound with only a chloroethoxy group.
- Commonly used in the production of ethylene oxide and other chemicals.
3. 1-(2-Chloroethoxy)-4-iodobenzene:
- An isomer with the iodo substituent at the para position.
- May exhibit different reactivity and applications due to the positional isomerism.
Uniqueness:
- The presence of both chloroethoxy and iodo substituents on the benzene ring makes this compound unique in its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with various molecular targets.
Propriétés
Numéro CAS |
646054-37-7 |
|---|---|
Formule moléculaire |
C8H8ClIO |
Poids moléculaire |
282.50 g/mol |
Nom IUPAC |
1-(2-chloroethoxy)-2-iodobenzene |
InChI |
InChI=1S/C8H8ClIO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 |
Clé InChI |
FHWUZSCULXGHQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCCCl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


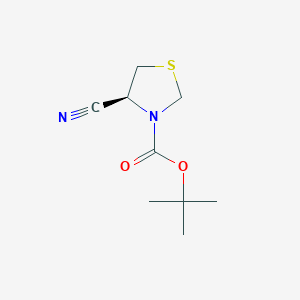
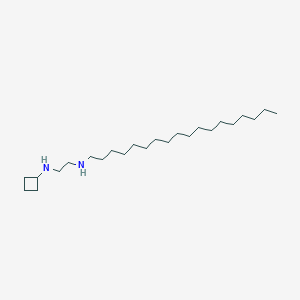
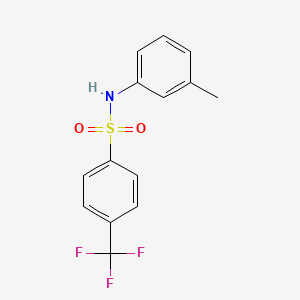
![Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B15169020.png)
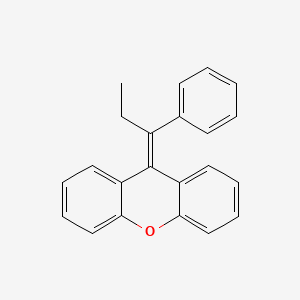
![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)
![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
![Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B15169046.png)
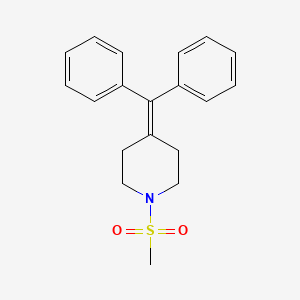

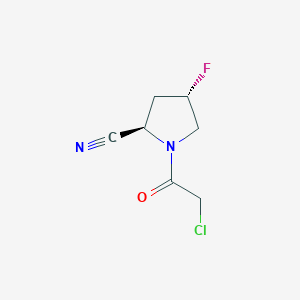
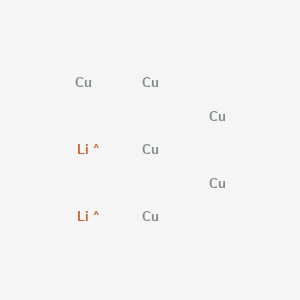
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-](/img/structure/B15169066.png)

